molecular formula C9H9ClFNO2 B11946771 2-chloroethyl N-(4-fluorophenyl)carbamate CAS No. 370-95-6

2-chloroethyl N-(4-fluorophenyl)carbamate

Cat. No.: B11946771
CAS No.: 370-95-6
M. Wt: 217.62 g/mol
InChI Key: FUZYRDRQAWTOEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 4-fluoroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(4-fluorophenyl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Specific reagents would depend on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: Substituted carbamates.

    Hydrolysis: 4-fluoroaniline and 2-chloroethanol.

Scientific Research Applications

2-chloroethyl N-(4-fluorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(4-fluorophenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various molecular pathways, depending on the specific target proteins involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroethyl N-(4-fluorophenyl)carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

CAS No.

370-95-6

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

2-chloroethyl N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C9H9ClFNO2/c10-5-6-14-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)

InChI Key

FUZYRDRQAWTOEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCCl)F

Origin of Product

United States

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